molecular formula C32H29ClFN3O5 B12417004 GLP-1R agonist 1

GLP-1R agonist 1

Cat. No.: B12417004
M. Wt: 590.0 g/mol
InChI Key: DVQZQZUPAYGPQC-ICACTRECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Glucagon-like peptide-1 receptor agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioavailability, and efficacy .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and reaction times to ensure optimal yields and product quality .

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and bioactivity. These modifications help improve the therapeutic potential of glucagon-like peptide-1 receptor agonist 1 by increasing its resistance to enzymatic degradation and prolonging its half-life .

Scientific Research Applications

Comparison with Similar Compounds

Properties

Molecular Formula

C32H29ClFN3O5

Molecular Weight

590.0 g/mol

IUPAC Name

2-[[4-[(2S)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

InChI

InChI=1S/C32H29ClFN3O5/c1-32(24-7-6-21(33)16-25(24)34)41-28-4-2-3-23(30(28)42-32)19-9-12-36(13-10-19)18-29-35-26-8-5-20(31(38)39)15-27(26)37(29)17-22-11-14-40-22/h2-9,15-16,22H,10-14,17-18H2,1H3,(H,38,39)/t22-,32-/m0/s1

InChI Key

DVQZQZUPAYGPQC-ICACTRECSA-N

Isomeric SMILES

C[C@@]1(OC2=CC=CC(=C2O1)C3=CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C3=CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O)C7=C(C=C(C=C7)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.